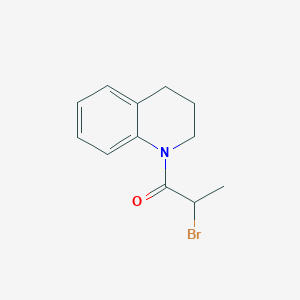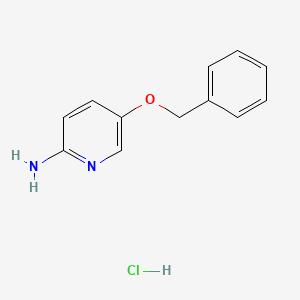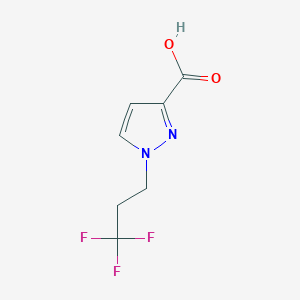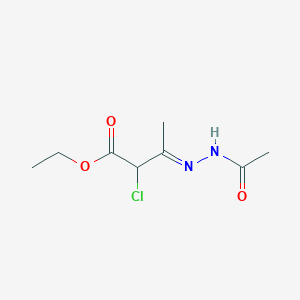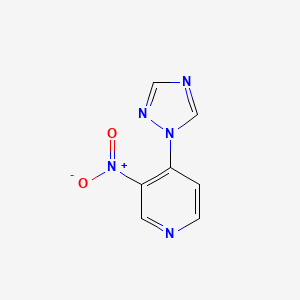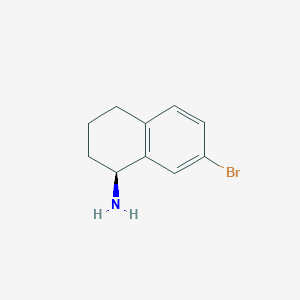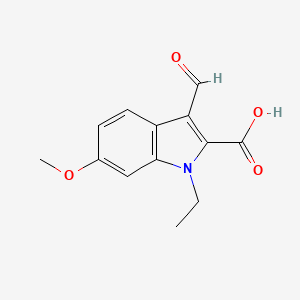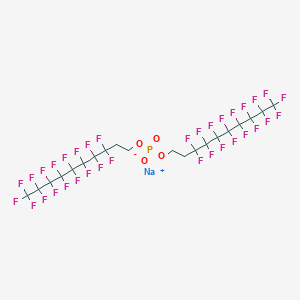
Sodium bis(1H,1H,2H,2H-perfluorodecyl)phosphate
Vue d'ensemble
Description
Sodium bis(1H,1H,2H,2H-perfluorodecyl)phosphate is a chemical compound with the molecular formula C20H8F34NaO4P . It has a molecular weight of 1012.2 g/mol . It is often used as a surfactant due to its polymeric nature .
Molecular Structure Analysis
The molecular structure of Sodium bis(1H,1H,2H,2H-perfluorodecyl)phosphate corresponds to its assigned structure as per the 1H-NMR Spectrum .Applications De Recherche Scientifique
Flocculation and Redispersion Abilities
Sodium bis(1H,1H,2H,2H-perfluorodecyl)phosphate has been investigated for its potential in flocculation and redispersion, especially in relation to dispersed magnetite particles in water. Research has shown that surfactants with two polyfluoroalkyl chains, including sodium bis(1H,1H,2H,2H-perfluorodecyl)phosphate, are effective in flocculating magnetite particles. This property is significant in water treatment and separation technologies (Yoshino et al., 1991).
Asymmetric Allylation of Aldehydes
In organic chemistry, this compound has been used in the allylation of aldehydes in a fluorous biphase system. The research demonstrated that using bis(1H, 1H, 2H, 2H-perfluorodecyl)-1,1′-bi-2-naphthol as a ligand in these reactions can yield good enantioselectivity. The study highlights the compound's role in enhancing the efficiency of synthetic organic reactions (Yin et al., 2003).
Microemulsion Formation
Sodium bis(1H,1H,2H,2H-perfluorodecyl)phosphate is also significant in the formation of microemulsions, particularly in water-in-supercritical CO2 systems. Studies have shown that surfactants with CO2-philic tails, including this compound, can form stable microemulsions under certain conditions. This application is particularly relevant in areas like enhanced oil recovery and in creating specialized delivery systems for pharmaceuticals (Sagisaka et al., 2003).
Interfacial Properties in Surfactant Systems
Further research into the interfacial properties of surfactants has revealed the relationships between surfactant structure, including sodium bis(1H,1H,2H,2H-perfluorodecyl)phosphate, and their microemulsifying power. This research is pivotal in understanding how these surfactants behave at interfaces, which is crucial in formulating products ranging from detergents to pharmaceutical formulations (Sagisaka et al., 2004).
Stabilizing Water-in-Carbon Dioxide Microemulsions
Another significant application is in stabilizing water-in-carbon dioxide microemulsions. Research found that specific surfactants, such as sodium 1,5-bis[(1H,1H,2H,2H-perfluorodecyl)oxy]-1,5-dioxopentane-2-sulfonate, can achieve high water-to-surfactant molar ratios, indicating their efficiency in stabilizing these microemulsions. This property is valuable in creating environmentally friendly solvents and in pharmaceutical drug delivery systems (Sagisaka et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
sodium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9F34O4P.Na/c21-5(22,7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)17(45,46)19(49,50)51)1-3-57-59(55,56)58-4-2-6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(43,44)18(47,48)20(52,53)54;/h1-4H2,(H,55,56);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRHGUKXMZZVSF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8F34NaO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30892995 | |
| Record name | Sodium bis(1H,1H,2H,2H-perfluorodecyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30892995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1012.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium bis(1H,1H,2H,2H-perfluorodecyl)phosphate | |
CAS RN |
114519-85-6 | |
| Record name | Sodium bis(1H,1H,2H,2H-perfluorodecyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30892995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



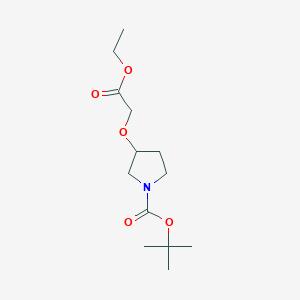
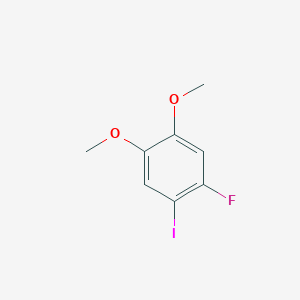
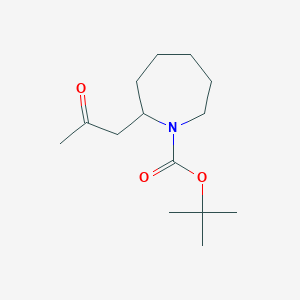
![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B1532546.png)
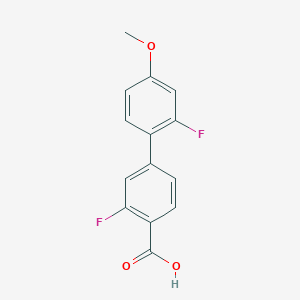
![3-[1-(Methylsulfanyl)ethyl]aniline](/img/structure/B1532549.png)
